molecular formula C21H25ClN2O4S B2416036 4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 921993-06-8

4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No.: B2416036
CAS No.: 921993-06-8
M. Wt: 436.95
InChI Key: AOPAXOIHKKHABR-UHFFFAOYSA-N
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Description

    Alkylation: The introduction of the isobutyl and dimethyl groups can be achieved through alkylation reactions. Reagents such as isobutyl bromide and dimethyl sulfate are commonly used.

    Reaction Conditions: These reactions typically require the presence of a strong base (e.g., potassium carbonate) and are conducted under reflux conditions.

  • Attachment of the Benzenesulfonamide Group

      Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage. This is achieved by reacting the intermediate compound with 4-chlorobenzenesulfonyl chloride.

      Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

  • Industrial Production Methods

    In an industrial setting, the synthesis of this compound would be scaled up using similar reaction sequences but optimized for large-scale production. This includes the use of continuous flow reactors for improved efficiency and yield, as well as the implementation of rigorous purification techniques such as recrystallization and chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide typically involves multiple steps:

    • Formation of the Tetrahydrobenzo[b][1,4]oxazepine Ring

        Starting Materials: The synthesis begins with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core. This can be achieved through a cyclization reaction involving an appropriate amino alcohol and a suitable carbonyl compound.

        Reaction Conditions: The cyclization is often carried out under acidic or basic conditions, with the use of catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide).

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

        Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.

    • Reduction

        Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

        Products: Reduction can convert the carbonyl group to an alcohol or the sulfonamide group to an amine.

    • Substitution

        Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.

        Products: Substitution reactions can lead to the formation of various derivatives with modified biological activities.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic medium.

      Reduction: Lithium aluminum hydride in anhydrous ether.

      Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

    Scientific Research Applications

    Chemistry

      Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

      Catalysis: It may be used as a ligand in catalytic reactions due to its unique structural features.

    Biology and Medicine

      Pharmacological Studies: The compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator.

      Drug Development: It can be explored for its potential as a lead compound in the development of new therapeutic agents.

    Industry

      Material Science: The compound may find applications in the development of new materials with specific properties.

      Agriculture: It could be investigated for use as a pesticide or herbicide due to its potential biological activity.

    Mechanism of Action

    The mechanism by which 4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or modulating their function.

    Comparison with Similar Compounds

    Similar Compounds

      4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide: can be compared with other benzenesulfonamide derivatives and oxazepine-containing compounds.

    Uniqueness

      Structural Features: The combination of the benzenesulfonamide group with the tetrahydrobenzo[b][1,4]oxazepine ring system is unique and may confer specific biological activities not seen in other compounds.

      Biological Activity: The specific substitution pattern and functional groups present in this compound may result in unique interactions with biological targets, distinguishing it from other similar compounds.

    By understanding the detailed synthesis, reactions, applications, and mechanisms of action, researchers can further explore the potential of this compound in various scientific fields.

    Properties

    IUPAC Name

    4-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzenesulfonamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H25ClN2O4S/c1-14(2)12-24-18-10-7-16(11-19(18)28-13-21(3,4)20(24)25)23-29(26,27)17-8-5-15(22)6-9-17/h5-11,14,23H,12-13H2,1-4H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AOPAXOIHKKHABR-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)OCC(C1=O)(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H25ClN2O4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    437.0 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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